molecular formula C24H21N3O2 B12169518 N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B12169518
M. Wt: 383.4 g/mol
InChI Key: YQFFCQIHRDFTFE-UHFFFAOYSA-N
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Description

N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the biphenyl-4-ylcarbonyl intermediate: This step involves the reaction of biphenyl with a suitable carbonylating agent under controlled conditions to form the biphenyl-4-ylcarbonyl intermediate.

    Amidation reaction: The biphenyl-4-ylcarbonyl intermediate is then reacted with 2-aminoethylamine to form the corresponding amide.

    Indole-2-carboxamide formation: The final step involves the reaction of the amide with indole-2-carboxylic acid under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the indole or biphenyl ring are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Substitution reactions can be carried out using various reagents such as halogens, alkylating agents, and acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen-containing groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    Indole-3-carboxamide: Another indole derivative with similar biological activities but different chemical structure.

    Biphenyl-4-carboxamide: A compound with a similar biphenyl moiety but lacking the indole structure.

    N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide: A closely related compound with the carboxamide group at a different position on the indole ring.

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a unique set of molecular targets and exhibit distinct biological activities.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-[(4-phenylbenzoyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H21N3O2/c28-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)25-14-15-26-24(29)22-16-20-8-4-5-9-21(20)27-22/h1-13,16,27H,14-15H2,(H,25,28)(H,26,29)

InChI Key

YQFFCQIHRDFTFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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